Cas no 97151-04-7 (cis-b-Hydroxy Tamoxifen)

Technical Introduction: cis-b-Hydroxy Tamoxifen cis-b-Hydroxy Tamoxifen is a biologically active metabolite of Tamoxifen, exhibiting selective estrogen receptor modulation (SERM) properties. Its cis-configuration at the β-hydroxy position distinguishes it from other Tamoxifen derivatives, contributing to its unique binding affinity and pharmacological profile. This compound is widely utilized in research applications to study estrogen receptor interactions, breast cancer mechanisms, and resistance pathways. Its stability and well-characterized activity make it a valuable reference standard in analytical and biochemical studies. Researchers favor cis-b-Hydroxy Tamoxifen for its consistent performance in receptor binding assays and its role in elucidating Tamoxifen metabolism.
cis-b-Hydroxy Tamoxifen structure
cis-b-Hydroxy Tamoxifen structure
Product name:cis-b-Hydroxy Tamoxifen
CAS No:97151-04-7
MF:C26H29NO2
MW:387.51396727562
CID:1002119
PubChem ID:6529444

cis-b-Hydroxy Tamoxifen Chemical and Physical Properties

Names and Identifiers

    • cis-β-Hydroxy Tamoxifen
    • (3Z)-4-{4-[2-(Dimethylamino)ethoxy]phenyl}-3,4-diphenyl-3-buten-1 -ol
    • CIS-B-HYDROXYTAMOXIFEN
    • (E)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-1-ol
    • (gammaE)-gamma-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]benzenepropanol
    • cis- beta -Hydroxy Tamoxifen
    • DTXSID701146254
    • cis-?-Hydroxy Tamoxifen
    • SCHEMBL1152582
    • cis-
    • A-Hydroxy Tamoxifen
    • 97151-04-7
    • cis-beta-Hydroxy Tamoxifen
    • (I(3)E)-I(3)-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]benzenepropanol
    • cis-b-Hydroxy Tamoxifen
    • Inchi: InChI=1S/C26H29NO2/c1-27(2)18-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-19-28)21-9-5-3-6-10-21/h3-16,28H,17-20H2,1-2H3/b26-25+
    • InChI Key: XIWBHBPMBIXYBK-OCEACIFDSA-N
    • SMILES: CN(C)CCOC1=CC=C(C=C1)C(=C(CCO)C2=CC=CC=C2)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 387.219829168g/mol
  • Monoisotopic Mass: 387.219829168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 9
  • Complexity: 481
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 32.7Ų

Experimental Properties

  • Melting Point: 112-114°C

cis-b-Hydroxy Tamoxifen Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
H954717-5mg
cis-b-Hydroxy Tamoxifen
97151-04-7
5mg
$ 161.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-217908-5 mg
cis-β-Hydroxy Tamoxifen,
97151-04-7
5mg
¥2,482.00 2023-07-10
TRC
H954717-50mg
cis-b-Hydroxy Tamoxifen
97151-04-7
50mg
$ 1206.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-217908-5mg
cis-β-Hydroxy Tamoxifen,
97151-04-7
5mg
¥2482.00 2023-09-05

Additional information on cis-b-Hydroxy Tamoxifen

Recent Advances in the Study of cis-b-Hydroxy Tamoxifen (CAS 97151-04-7): A Comprehensive Research Brief

In recent years, cis-b-Hydroxy Tamoxifen (CAS 97151-04-7), a metabolite of the well-known selective estrogen receptor modulator (SERM) Tamoxifen, has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique hydroxylation at the beta position, has shown promising potential in both therapeutic applications and mechanistic studies of estrogen receptor modulation. The following brief synthesizes the latest findings related to this compound, highlighting its pharmacological properties, mechanisms of action, and emerging applications in oncology and beyond.

Recent studies have elucidated the distinct binding affinity of cis-b-Hydroxy Tamoxifen to estrogen receptors (ERα and ERβ), which differs markedly from its parent compound, Tamoxifen. Structural analyses using X-ray crystallography and molecular docking simulations reveal that the hydroxyl group at the beta position facilitates unique hydrogen bonding interactions with key residues in the ER ligand-binding domain. These interactions are hypothesized to contribute to the compound's altered agonist/antagonist profile, which may have implications for its efficacy in hormone-sensitive cancers, such as breast cancer.

Pharmacokinetic investigations of cis-b-Hydroxy Tamoxifen have further demonstrated its enhanced metabolic stability compared to Tamoxifen, as evidenced by in vitro and in vivo studies. This stability is attributed to the stereospecific hydroxylation, which reduces susceptibility to cytochrome P450-mediated degradation. Such properties suggest that cis-b-Hydroxy Tamoxifen could serve as a more durable therapeutic agent, potentially reducing dosing frequency and improving patient compliance in clinical settings.

In addition to its role in oncology, recent research has explored the potential of cis-b-Hydroxy Tamoxifen in non-cancer applications, including neurodegenerative diseases and cardiovascular health. Preliminary data indicate that the compound may exert neuroprotective effects by modulating estrogen receptor signaling in neuronal cells, thereby offering a novel avenue for the treatment of conditions like Alzheimer's disease. Similarly, its impact on vascular endothelial function is under investigation, with early results suggesting beneficial effects on arterial stiffness and inflammation.

Despite these promising findings, challenges remain in the clinical translation of cis-b-Hydroxy Tamoxifen. Issues such as optimal dosing regimens, long-term safety profiles, and potential off-target effects require further elucidation through rigorous preclinical and clinical trials. Nonetheless, the growing body of research underscores the compound's versatility and highlights its potential to address unmet medical needs across multiple therapeutic areas.

In conclusion, cis-b-Hydroxy Tamoxifen (CAS 97151-04-7) represents a compelling subject of study in the chemical biology and pharmaceutical sciences. Its unique structural and pharmacological properties, coupled with its broad therapeutic potential, make it a valuable candidate for further investigation. As research progresses, this compound may pave the way for innovative treatments in oncology, neurology, and cardiovascular medicine, offering new hope for patients worldwide.

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